molecular formula C11H11NO4 B12902025 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran CAS No. 56897-25-7

2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran

Cat. No.: B12902025
CAS No.: 56897-25-7
M. Wt: 221.21 g/mol
InChI Key: GNDBXDDRVBFVEW-UHFFFAOYSA-N
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Description

7-Isopropoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the isopropoxy group and the nitro group on the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-2-nitrobenzofuran can be achieved through several methods. One common approach involves the nitration of 7-isopropoxybenzofuran. This process typically uses a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative.

Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring. This method provides a more controlled approach to introducing the nitro group at the desired position on the benzofuran ring.

Industrial Production Methods

Industrial production of 7-Isopropoxy-2-nitrobenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

    Reduction: 7-Isopropoxy-2-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Isopropoxy-2-nitrobenzofuran has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-2-nitrobenzofuran involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzofuran: Lacks the isopropoxy group, making it less lipophilic.

    7-Methoxy-2-nitrobenzofuran: Contains a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.

    7-Ethoxy-2-nitrobenzofuran: Contains an ethoxy group, which may have different steric and electronic effects compared to the isopropoxy group.

Uniqueness

7-Isopropoxy-2-nitrobenzofuran is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the isopropoxy and nitro groups on the benzofuran ring provides a distinct set of properties that can be exploited for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-nitro-7-propan-2-yloxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(2)15-9-5-3-4-8-6-10(12(13)14)16-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBXDDRVBFVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70853242
Record name 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70853242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56897-25-7
Record name 2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70853242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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